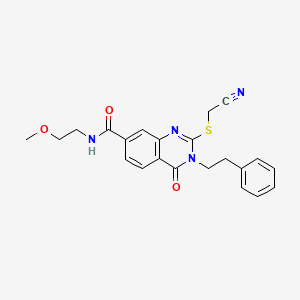

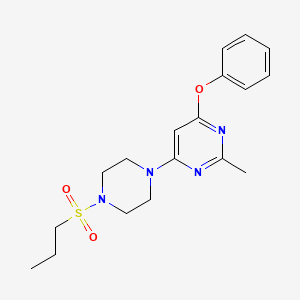

![molecular formula C18H18N4O3 B2500343 3-(3-(呋喃-2-基)-6-氧代吡啶并[1,6H]-基)-2-甲基-N-(吡啶-3-基甲基)丙酰胺 CAS No. 1286732-15-7](/img/structure/B2500343.png)

3-(3-(呋喃-2-基)-6-氧代吡啶并[1,6H]-基)-2-甲基-N-(吡啶-3-基甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple heterocyclic structures, such as furan and pyridazine rings, as well as an amide functional group. The furan ring, a five-membered oxygen-containing heterocycle, is known for its reactivity and is a key feature in various bioactive compounds. Pyridazine, a six-membered nitrogen-containing heterocycle, is also significant in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of complex molecules containing furan and pyridazine rings can be achieved through various methods. One approach is the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which can provide access to highly functionalized polyheterocyclic compounds . Another method involves a metal-free three-component domino reaction that allows for the preparation of sulfonylated furan derivatives . Additionally, substituted pyridazinones can be synthesized from reactions of 5-substituted 3-(arylmethylidene)furan-2(3H)-ones with hydrazine hydrate, leading to heterocyclization in boiling ethanol .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and substituents contributing to its overall shape and electronic distribution. The presence of the furan and pyridazine rings suggests potential for aromaticity, which can influence the molecule's stability and reactivity. The amide linkage is another important structural feature that can affect the compound's conformation and hydrogen bonding capabilities.

Chemical Reactions Analysis

Furan-containing compounds can undergo various chemical reactions, including Diels-Alder reactions, as demonstrated by the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes to yield hetero-Diels–Alder adducts . The furan ring can also participate in ring-opening reactions under certain conditions, such as in the presence of HCl, leading to rearranged products . These reactions highlight the versatility of furan derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings and the amide group are likely to contribute to the compound's polarity, solubility, and potential for intermolecular interactions. The presence of aromatic rings could also affect the compound's UV-Vis absorption properties, making it potentially useful for photophysical studies. The exact properties would need to be determined experimentally.

科学研究应用

具有抗病毒活性的杂环系统转化

一项研究探讨了将带有吡唑基团的呋喃酮转化为各种杂环系统,展示了有希望的抗病毒活性。这项研究强调了结构相关化合物在开发新的抗病毒药物(Hashem et al., 2007)方面的潜力。

合成新型杂环化合物

另一项研究报告了合成新型杂环化合物,包括氨基呋喃和氨基噻吩吡啶酮,展示了呋喃衍生物在创造具有生物活性的化合物(Koza et al., 2013)方面的多功能性。

抗炎和对接研究

关于吡啶酮衍生物的研究,包括那些带有苯并[b]呋喃基团的化合物,评估了它们的抗炎活性,突显了这类化合物(Boukharsa et al., 2018)的治疗潜力。

探索呋喃的化学

一项研究调查了呋喃的化学,导致了功能化的双(呋喃-2-基)甲烷和二氢吡啶的合成,进一步表明了呋喃衍生物在合成新的化学实体(Lopes et al., 2015)方面的广泛适用性。

未来方向

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10, 6210–6215. DOI: 10.1039/c9sc02067e

: Synthesis, antimycobacterial and antifungal evaluation of new pyridazin-3-ones with furan moieties. Journal of the Serbian Chemical Society, 85(11), 1411–1420. DOI: 10.2298/JSC190221014S

: Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(19), 6612–6636. [DOI: 10.1039

属性

IUPAC Name |

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-13(18(24)20-11-14-4-2-8-19-10-14)12-22-17(23)7-6-15(21-22)16-5-3-9-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDDXTFKNZXIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

methyl}carbamate](/img/structure/B2500273.png)

![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)